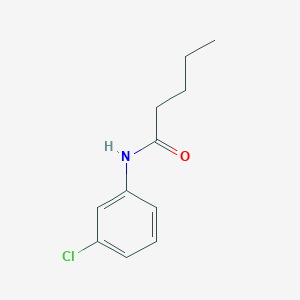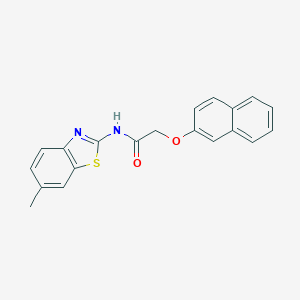![molecular formula C19H14F3N3O3 B291980 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291980.png)
8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine family and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This compound may also modulate the activity of glutamate receptors, which are responsible for excitatory neurotransmission.
Biochemical and Physiological Effects
Studies have shown that 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has a number of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to increased inhibitory neurotransmission. This compound has also been shown to decrease the activity of glutamate receptors, leading to decreased excitatory neurotransmission. In animal models, this compound has been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in lab experiments is its ability to modulate neurotransmitter activity. This can be useful in studying the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of this compound is its relatively new status, which means that there is still much to be learned about its effects and potential applications.
Orientations Futures
There are a number of potential future directions for research on 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione. One area of interest is its potential applications in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Additionally, this compound may have potential applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to determine the safety and efficacy of this compound for these conditions.
Méthodes De Synthèse
The synthesis of 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydro-benzofuran and 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to modulate the activity of certain neurotransmitters, including GABA and glutamate. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
Formule moléculaire |
C19H14F3N3O3 |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
3,5-dimethyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C19H14F3N3O3/c1-9-6-10(2)23-17-14(9)15-16(28-17)18(27)25(8-13(26)24-15)12-5-3-4-11(7-12)19(20,21)22/h3-7H,8H2,1-2H3,(H,24,26) |
Clé InChI |
GZPSMEYXACHCBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=CC(=C4)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=CC(=C4)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















